Voriconazole-d3 N-Oxide is a stable isotope-labeled derivative of voriconazole, an antifungal medication widely used to treat invasive fungal infections. This compound is significant in pharmacokinetic studies and therapeutic drug monitoring, providing insights into the metabolism of voriconazole in humans. The N-oxide form is primarily produced by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4, which are responsible for the oxidative metabolism of voriconazole.
Voriconazole-d3 N-Oxide is classified as a pharmaceutical compound and is utilized in clinical pharmacology for research purposes. It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify voriconazole and its metabolites in biological samples such as plasma and urine. The compound is synthesized from voriconazole, which itself is derived from a natural product, and has been extensively studied for its antifungal properties.
The synthesis of Voriconazole-d3 N-Oxide typically involves the oxidation of voriconazole using specific reagents that facilitate the incorporation of deuterium atoms, resulting in the formation of the N-oxide metabolite. The following technical details outline the synthesis process:
The synthesis requires careful control of reaction conditions, including temperature, time, and concentration of reagents, to optimize yield and purity. Analytical methods like mass spectrometry are utilized to confirm the structure and isotopic labeling of the synthesized compound.
Voriconazole-d3 N-Oxide retains the core structure of voriconazole with modifications that include:
The structural analysis can be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm isotopic labeling and structural integrity.
Voriconazole-d3 N-Oxide participates in various chemical reactions typical of N-oxide compounds, including:
The reaction kinetics can be studied using LC-MS/MS to monitor changes in concentration over time under controlled conditions.
Voriconazole exerts its antifungal effects primarily through inhibition of fungal cytochrome P450-dependent enzymes involved in ergosterol biosynthesis. Voriconazole-d3 N-Oxide itself does not exhibit antifungal activity but serves as a valuable marker for understanding voriconazole's pharmacokinetics.
Pharmacokinetic studies have shown significant interindividual variability in drug metabolism, which can be monitored through the ratios of voriconazole to its N-oxide metabolite.
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may provide insights into thermal stability and decomposition patterns.
Voriconazole-d3 N-Oxide has several scientific applications:
Voriconazole-d₃ N-Oxide (CAS 1217851-84-7) is a deuterium-labeled isotopologue of the primary metabolite of the antifungal agent voriconazole. Its systematic IUPAC name is (2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol [3] [4]. The molecular formula is C₁₆H₁₁D₃F₃N₅O₂, with a molecular weight of 368.33 g/mol [2] [5]. Deuterium atoms are specifically incorporated at the methyl group (C4 position) of the butanol moiety, replacing all three hydrogen atoms (-CD₃ instead of -CH₃) [8]. This targeted deuteration preserves the core structure—a triazole-linked fluoropyrimidine system with a chiral center—while creating a mass spectrometric and metabolic distinction from the non-deuterated form. The isotopic purity of commercially available materials typically exceeds 90%, with residual protiated impurities minimized during synthesis [3].
Table 1: Molecular Characterization of Voriconazole-d₃ N-Oxide
Property | Specification |
---|---|
CAS Number | 1217851-84-7 |
Molecular Formula | C₁₆H₁₁D₃F₃N₅O₂ |
Exact Mass | 368.1288 Da |
Deuterium Positions | C4 Methyl Group (Trideuterated) |
Stereochemistry | (2R,3S) Configuration |
Isotopic Purity | ≥90% |
SMILES Notation | [2H]C([2H])([2H])C@@HC@(Cn2cncn2)c3ccc(F)cc3F [3] |
Voriconazole-d₃ N-Oxide exhibits a melting point of 67–69°C and demonstrates hygroscopicity, necessitating storage under inert conditions at –20°C to maintain stability [8]. Its solubility profile varies significantly across solvents: it is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [5]. Stability studies indicate susceptibility to photodegradation under UV light, mirroring the phototoxicity observed in the non-deuterated metabolite [3] [9]. In solution, the compound remains stable for ≥1 month at –20°C but degrades rapidly at room temperature when exposed to ambient light, necessitating light-protected handling [5]. Thermal gravimetric analysis reveals decomposition above 150°C, confirming that refrigeration is essential for long-term storage [8].
The deuteration of voriconazole N-oxide induces subtle but analytically significant changes compared to its non-deuterated counterpart (CAS 618109-05-0):
NMR Spectroscopy: ¹H NMR spectra (500 MHz, DMSO-d₆) display the absence of the methyl proton signal at δ 1.50 ppm (present in non-deuterated voriconazole N-oxide), replaced by a residual solvent peak. Aromatic protons appear as complex multiplets between δ 7.5–8.5 ppm, while the triazole methylene protons resonate as a doublet near δ 4.8 ppm [1] [7]. ¹³C NMR shows a characteristic quartet for the deuterated methyl carbon at δ 17.5 ppm (Jₛcᴅ ≈ 20 Hz) due to residual coupling [1].
Table 2: Key Spectral Assignments for Voriconazole-d₃ N-Oxide
Technique | Key Assignments |
---|---|
¹H NMR (DMSO-d₆) | Triazole-H: δ 8.85 (s, 1H), 8.10 (s, 1H); Pyrimidine-H: δ 8.72 (d, 1H); Aromatic-H: δ 7.5–7.8 (m, 2H) [1] |
FT-IR (KBr) | C-D Stretch: 2190 cm⁻¹; C=N Stretch: 1615 cm⁻¹; N-O Stretch: 1320 cm⁻¹; C-F Stretch: 1220 cm⁻¹ [1] [4] |
UV-Vis (MeOH) | λₘₐₓ: 256 nm (ε = 12,500 M⁻¹cm⁻¹), 210 nm (ε = 18,200 M⁻¹cm⁻¹) [1] [9] |
FT-IR Spectroscopy: Key bands include C-D stretches at 2190 cm⁻¹ (absent in non-deuterated form), aromatic C=C vibrations at 1580 cm⁻¹, and N-oxide stretching at 1320 cm⁻¹. The spectrum closely aligns with theoretical predictions using the PBE1PBE/6-31G(d,p) functional, which accurately models vibrational modes [1].
UV-Vis Spectroscopy: Methanolic solutions exhibit maxima at 256 nm (attributed to π→π* transitions in the fluoropyrimidine ring) and 210 nm (triazole-centered transitions). The molar absorptivity (ε) and band positions match those of non-deuterated voriconazole N-oxide, confirming that deuteration does not alter electronic transitions [1] [9].
Under electrospray ionization (ESI), Voriconazole-d₃ N-Oxide generates a prominent [M+H]⁺ ion at m/z 369.3 and a [M+Na]⁺ adduct at m/z 391.3 [5] [7]. Major diagnostic fragments arise from:
Collision-induced dissociation (CID) experiments reveal a signature fragment at m/z 224.0, corresponding to the difluorophenyl-hydroxylbutyl moiety after triazole loss. The deuterated methyl group shifts fragment ions containing the CD₃ group by +3 Da compared to non-deuterated analogs, enabling unambiguous identification in biological matrices [5] [7]. Predicted collision cross sections (CCS) using DeepCCS 1.0 are 174.35 Ų for [M+H]⁺ and 180.26 Ų for [M+Na]⁺, aiding ion mobility-based separations [7].
Table 3: Characteristic Mass Spectrometric Fragments
m/z Value | Fragment Ion Composition | Proposed Structure |
---|---|---|
369.3 | [C₁₆H₁₂D₃F₃N₅O₂]⁺ | Molecular Ion (M+H)⁺ |
351.2 | [C₁₆H₁₀D₂F₃N₅O]⁺ | M+H - H₂O |
306.1 | [C₁₄H₇D₃F₂N₄O]⁺ | M+H - (HF + HOCD₂) |
224.0 | [C₁₀H₇D₃F₂NO]⁺ | Difluorophenyl-deuterated butanol fragment |
113.0 | [C₆H₄F₂]⁺ | Difluorophenyl cation |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: